C-(1H-Pyrrol-3-yl)-methylamine hydrochloride
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Overview
Description
C-(1H-Pyrrol-3-yl)-methylamine hydrochloride is a chemical compound that features a pyrrole ring substituted with a methylamine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(1H-Pyrrol-3-yl)-methylamine hydrochloride typically involves the reaction of pyrrole with formaldehyde and ammonium chloride under acidic conditions to form the intermediate C-(1H-Pyrrol-3-yl)-methanol. This intermediate is then treated with ammonia or an amine to yield the desired C-(1H-Pyrrol-3-yl)-methylamine, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The intermediate and final products are purified using techniques such as crystallization and distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
C-(1H-Pyrrol-3-yl)-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrrole derivatives .
Scientific Research Applications
C-(1H-Pyrrol-3-yl)-methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of C-(1H-Pyrrol-3-yl)-methylamine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simple five-membered heterocyclic compound with similar structural features.
Indole: Another heterocyclic compound with a fused benzene ring, exhibiting different biological activities.
Pyrrolidine: A saturated analog of pyrrole, with different chemical reactivity and applications.
Uniqueness
C-(1H-Pyrrol-3-yl)-methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1H-pyrrol-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h1-2,4,7H,3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEFEZNMPDEKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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